molecular formula C11H11N3O B7731551 2-anilino-6-methyl-1H-pyrimidin-4-one

2-anilino-6-methyl-1H-pyrimidin-4-one

Cat. No.: B7731551
M. Wt: 201.22 g/mol
InChI Key: ZQASUEBEKLHMME-UHFFFAOYSA-N
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Description

2-anilino-6-methyl-1H-pyrimidin-4-one is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is known for its potential bioactivity and is of interest in various fields such as medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-anilino-6-methyl-1H-pyrimidin-4-one can be synthesized through several methods. One common method involves the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives under microwave conditions. This method is advantageous as it significantly reduces reaction time and minimizes by-product formation . Another method involves the cyclization of guanidines with β-diketones, ethyl acetoacetate, or ethyl cyanoacetate under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-anilino-6-methyl-1H-pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include aniline derivatives and halogenated pyrimidines.

    Oxidation and Reduction: Specific reagents and conditions for oxidation and reduction reactions vary depending on the desired product and reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with different aniline derivatives can yield a variety of 2-anilinopyrimidine derivatives with potential bioactivity .

Mechanism of Action

The mechanism of action of 2-anilino-6-methyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For example, as a kinase inhibitor, it may inhibit the activity of certain kinases involved in cell proliferation, leading to antiproliferative effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

2-anilino-6-methyl-1H-pyrimidin-4-one can be compared with other similar compounds in the pyrimidine family, such as:

The uniqueness of this compound lies in its specific substitution pattern and potential bioactivity, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

2-anilino-6-methyl-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-8-7-10(15)14-11(12-8)13-9-5-3-2-4-6-9/h2-7H,1H3,(H2,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQASUEBEKLHMME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N=C(N1)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)N=C(N1)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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